molecular formula C15H16F2N4O2 B5660371 [1-[(2,6-Difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone

[1-[(2,6-Difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone

Cat. No.: B5660371
M. Wt: 322.31 g/mol
InChI Key: RWPDPKMADGPDNV-UHFFFAOYSA-N
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Description

[1-[(2,6-Difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone: is a complex organic compound that features a triazole ring, a difluorophenyl group, and a hydroxypiperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2,6-Difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the difluorophenyl group and the hydroxypiperidine moiety. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Difluorophenyl Group: This step often involves the use of a difluorobenzyl halide, which reacts with the triazole intermediate.

    Attachment of the Hydroxypiperidine Moiety: This can be done through a nucleophilic substitution reaction, where the hydroxypiperidine reacts with the difluorophenyl-triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypiperidine moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the triazole ring or the difluorophenyl group, potentially leading to the formation of amines or reduced aromatic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypiperidine moiety can yield ketones, while reduction of the triazole ring can produce amines.

Scientific Research Applications

[1-[(2,6-Difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [1-[(2,6-Difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular signaling.

    Modulating Gene Expression: It can affect the expression of genes involved in various biological processes, leading to changes in cellular function.

Comparison with Similar Compounds

[1-[(2,6-Difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone: can be compared with other similar compounds, such as:

    [1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    [1-[(2,6-Difluorophenyl)methyl]triazol-4-yl]-(3-methoxypiperidin-1-yl)methanone: This compound has a methoxy group instead of a hydroxyl group on the piperidine ring.

    [1-[(2,6-Difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypyrrolidin-1-yl)methanone: This compound features a pyrrolidine ring instead of a piperidine ring.

These comparisons highlight the uniqueness of This compound in terms of its specific structural features and potential biological activities.

Properties

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c16-12-4-1-5-13(17)11(12)8-21-9-14(18-19-21)15(23)20-6-2-3-10(22)7-20/h1,4-5,9-10,22H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPDPKMADGPDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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